molecular formula C9H8Cl2O2 B6328658 2-(2,6-Dichlorophenyl)-1,3-dioxolane CAS No. 82073-58-3

2-(2,6-Dichlorophenyl)-1,3-dioxolane

Cat. No.: B6328658
CAS No.: 82073-58-3
M. Wt: 219.06 g/mol
InChI Key: HOSKFHSJPPPZCU-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-1,3-dioxolane ( 82073-58-3) is a strategic chemical intermediate of significant interest in pharmaceutical research and development, particularly in the synthesis of advanced antifungal agents. Its molecular formula is C 9 H 8 Cl 2 O 2 and it has a molecular weight of 219.06 g/mol . The core research value of this compound lies in its role as a versatile building block. The 1,3-dioxolane ring is a protected carbonyl equivalent, which can be stabilized under a range of reaction conditions and later deprotected to regenerate a ketone functional group. This makes it invaluable for multi-step synthetic routes where selective reactivity is required. Research indicates that structurally related dichlorophenyl-1,3-dioxolane derivatives are critical intermediates in the preparation of triazole-containing antifungals, such as itraconazole . In these complex syntheses, the dioxolane moiety helps to establish the cis-stereochemistry of the final active pharmaceutical ingredient, a crucial structural feature for its biological activity . This compound is offered For Research Use Only. It is intended for use by qualified laboratory and research professionals in chemical synthesis, method development, and life science research. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) before use and handle all chemicals with appropriate personal protective equipment (PPE) under established laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,6-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSKFHSJPPPZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of the Dioxolane Ring System

Hydrolytic Stability and Kinetics

The 1,3-dioxolane (B20135) ring serves as a protective group for carbonyl compounds, and its stability, particularly against hydrolysis, is a critical aspect of its chemistry. wikipedia.org The cleavage of this ring is most commonly achieved under acidic conditions.

Acid-Catalyzed Hydrolysis Mechanisms (e.g., A2 Mechanism)

The acid-catalyzed hydrolysis of 2-aryl-1,3-dioxolanes, including 2-(2,6-Dichlorophenyl)-1,3-dioxolane, typically proceeds through a specific acid-catalyzed A-1 (or A-SE2) mechanism. acs.orgrsc.org This mechanism is characterized by a rapid, reversible protonation of one of the dioxolane oxygen atoms, followed by a rate-determining unimolecular cleavage of the C2-O bond.

This cleavage step results in the formation of a resonance-stabilized oxocarbenium ion intermediate. The positive charge in this intermediate is delocalized between the C2 carbon and the remaining oxygen atom of the ring. For 2-aryl-1,3-dioxolanes, this positive charge is further delocalized into the aromatic ring. nih.gov The final step is the rapid, non-rate-determining attack of a water molecule on the carbocation, which, after deprotonation, yields the final products: 2,6-dichlorobenzaldehyde (B137635) and ethylene (B1197577) glycol. While the A-1 pathway is common for these substrates, the mechanism can sometimes shift toward an A2-like mechanism, particularly for less reactive compounds. rsc.org General acid catalysis has also been observed in the hydrolysis of certain substituted 1,3-dioxolanes. nih.gov

Influence of Substituents on Hydrolysis Rates

The rate of acid-catalyzed hydrolysis is highly sensitive to the electronic and steric nature of the substituents on the 2-position phenyl ring. acs.orglookchem.com The rate-determining step involves the formation of a positively charged oxocarbenium ion, so any substituent that can stabilize this intermediate will accelerate the reaction.

Electronic Effects: Studies on a series of 2-(substituted phenyl)-1,3-dioxolanes have shown that electron-donating groups (like methoxy) on the phenyl ring significantly increase the hydrolysis rate by stabilizing the developing positive charge in the transition state. acs.orgnih.gov Conversely, electron-withdrawing groups are expected to destabilize this intermediate and slow the reaction. For this compound, the two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), which deactivates the ring and destabilizes the adjacent carbocationic center, thereby decreasing the rate of hydrolysis compared to the unsubstituted 2-phenyl-1,3-dioxolane. Hammett plot correlations for the hydrolysis of benzylidene acetals yield a ρ value of approximately -4.06, indicating a high sensitivity to electronic effects and a transition state with significant positive charge development. nih.gov

Steric Effects: The presence of two substituents in the ortho positions, as in the 2,6-dichloro derivative, introduces significant steric hindrance. This steric crowding can potentially hinder the planarity of the oxocarbenium ion intermediate, which could affect its stability and, consequently, the rate of hydrolysis.

Table 1: Relative Rates of Acid-Catalyzed Hydrolysis for Selected 2-(Substituted Phenyl)-1,3-Dioxolanes in 50% Dioxane-Water at 30°C. acs.org
Substituent (X) on Phenyl RingRelative Rate (krel)Electronic Effect
p-OCH36600Strongly Electron-Donating
p-CH315.4Electron-Donating
H1.00Reference
p-Cl0.70Electron-Withdrawing
m-NO20.024Strongly Electron-Withdrawing

Solvent Effects on Dioxolane Ring Opening

The rate of dioxolane hydrolysis is markedly influenced by the properties of the solvent system. Because the rate-determining step of the A-1 mechanism involves the formation of charged species (an oxocarbenium ion), the polarity of the solvent plays a crucial role. rug.nl

Reactions are typically faster in more polar solvents, which can effectively solvate the charged transition state, lowering the activation energy. The use of aqueous mixtures, such as dioxane-water or acetonitrile-water, is common for studying these kinetics. acs.orgmdpi.com Furthermore, studies using deuterium (B1214612) oxide (D₂O) as a solvent reveal a solvent isotope effect, which serves as a powerful tool for elucidating the reaction mechanism and confirming the involvement of proton transfer steps prior to the rate-limiting step. lookchem.com The choice of solvent can impact ion-pairing behavior, which in turn affects the activation energy of the ring-opening process. rug.nl

Nucleophilic and Electrophilic Transformations of the Dioxolane Core

Beyond hydrolysis, the dioxolane structure can participate in various other chemical transformations.

Reactions Involving the Dioxolane Acetal (B89532) Functionality

The C2-H bond of the dioxolane ring is susceptible to radical abstraction. Under visible-light photoredox catalysis, a hydrogen atom can be transferred from the C2 position of a 1,3-dioxolane to generate a nucleophilic dioxolan-2-yl radical. nsf.gov This radical species can then engage in further reactions, such as conjugate addition to electron-deficient alkenes, providing a pathway for C-C bond formation. nsf.gov This transformation highlights a reactivity pattern distinct from the more common ionic pathways associated with acetals. The dioxolane moiety can also be used as a stable electrophilic formylating reagent after conversion, reacting with organometallic nucleophiles like Grignard reagents. organic-chemistry.org

Electrophilic Aromatic Substitution on the Dichlorophenyl Ring

The reactivity of the 2,6-dichlorophenyl ring toward electrophilic aromatic substitution (EAS) is governed by the combined directing effects of its three substituents: the two chlorine atoms and the 1,3-dioxolan-2-yl group. libretexts.orgpharmdguru.com

1,3-Dioxolan-2-yl Substituent: This group is attached to the phenyl ring via a C-C bond and is considered an alkyl-type substituent. Alkyl groups are activating and ortho, para-directing.

In this compound, the ring is significantly deactivated due to the two chlorine atoms. The directing effects are as follows:

The dioxolane group at C1 directs incoming electrophiles to the ortho positions (C2, C6) and the para position (C4). The ortho positions are already substituted.

The chlorine at C2 directs to its ortho position (C3) and para position (C4).

The chlorine at C6 directs to its ortho position (C5) and para position (C4).

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound.
SubstituentPositionReactivity EffectDirecting Effect
-CH(OR)2 (Dioxolane)C1ActivatingOrtho, Para (directs to C2, C4, C6)
-ClC2DeactivatingOrtho, Para (directs to C1, C3, C4)
-ClC6DeactivatingOrtho, Para (directs to C1, C5, C4)
Predicted Site of SubstitutionC4 (major)

Ring-Opening Polymerization Studies (Focus on chemical principles, not material properties)

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane and its derivatives is a well-established method for the synthesis of polyacetals. The reaction is typically initiated by strong acids or Lewis acids, which protonate one of the oxygen atoms in the dioxolane ring, leading to the formation of a tertiary oxonium ion. This is followed by the cleavage of a carbon-oxygen bond to generate a carboxonium ion, which is the key propagating species.

The polymerization of 1,3-dioxolane can proceed through two primary mechanisms: the active chain end (ACE) mechanism and the activated monomer (AM) mechanism. researchgate.net In the ACE mechanism, the growing polymer chain possesses a reactive cationic center that attacks a neutral monomer molecule. researchgate.net Conversely, the AM mechanism involves the protonation of the monomer, which then reacts with a neutral polymer chain end, often a hydroxyl group. researchgate.netsci-hub.se

A common feature of the CROP of cyclic acetals is the occurrence of side reactions, particularly the formation of cyclic oligomers. sci-hub.sersc.orgrsc.org This is a consequence of "backbiting" reactions, where the active center of a growing polymer chain attacks one of the acetal linkages within the same chain, leading to the formation of a cyclic polymer and the expulsion of a smaller cyclic molecule. The extent of cyclization is influenced by factors such as monomer concentration, catalyst type, and temperature. sci-hub.sersc.org

The presence of a substituent at the C2 position of the dioxolane ring has a significant impact on the polymerization process. Electron-withdrawing substituents, such as the 2,6-dichlorophenyl group in this compound, are expected to destabilize the intermediate carboxonium ion. This destabilization would likely lead to a decrease in the rate of polymerization compared to unsubstituted 1,3-dioxolane or dioxolanes with electron-donating substituents at the C2 position. The steric bulk of the 2,6-dichlorophenyl group may also influence the approach of the monomer to the active chain end, further affecting the polymerization kinetics.

Table 1: Inferred Effect of C2-Substituent on Cationic Ring-Opening Polymerization of 1,3-Dioxolane Derivatives

Substituent at C2Electronic EffectSteric HindranceExpected Polymerization Rate (Relative to 1,3-Dioxolane)
HydrogenNeutralLowReference
MethylElectron-donatingLowIncreased
PhenylElectron-withdrawing (inductive), Electron-donating (resonance)MediumSlightly Decreased
2,6-DichlorophenylStrongly Electron-withdrawingHighSignificantly Decreased

This table presents inferred data based on general principles of substituent effects in cationic polymerization.

Radical Reactions Involving the Dioxolane System

The 1,3-dioxolane system can also participate in radical reactions, primarily through the abstraction of a hydrogen atom from the C2 position. This results in the formation of a 2-dioxolanyl radical. The stability of this radical is a key factor determining the facility of its formation and its subsequent reactions.

Recent studies have highlighted the utility of 1,3-dioxolane as a precursor for the 2-dioxolanyl radical in various synthetic transformations. nsf.gov For instance, under visible-light photoredox catalysis, 1,3-dioxolane can be converted to its radical species, which can then add to electron-deficient alkenes in a radical chain mechanism. nsf.govorganic-chemistry.org The hydrogen atom transfer (HAT) from the C2 position of 1,3-dioxolane is a crucial step in these processes. nsf.gov The rate of this HAT step is influenced by the nature of the radical acceptor and the stability of the resulting 2-dioxolanyl radical.

The presence of the 2,6-dichlorophenyl substituent in this compound would be expected to influence the radical reactivity at the C2 position. The electron-withdrawing nature of the chloro-substituted phenyl ring could have a modest stabilizing effect on the adjacent radical through resonance delocalization. However, the primary mode of reactivity for the dioxolane ring in radical reactions is hydrogen atom abstraction from the C2 carbon. The bond dissociation energy (BDE) of the C2-H bond is a critical parameter. While specific data for this compound is not available, studies on related substituted systems can provide insights. It is generally understood that substituents that can stabilize the resulting radical will lower the C-H BDE.

Table 2: Inferred Relative Bond Dissociation Energies (BDEs) for the C2-H Bond in Substituted 1,3-Dioxolanes

Substituent at C2Radical Stabilizing EffectExpected C2-H BDE (Relative to 1,3-Dioxolane)
HydrogenNoneReference
MethylInductive stabilizationSlightly Lower
PhenylResonance stabilizationLower
2,6-DichlorophenylResonance stabilization and inductive destabilizationLikely Lower

This table presents inferred data based on general principles of radical stability.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallographic Analysis

Single-Crystal X-ray Diffraction for Solid-State Conformation

For a compound like 2-(2,6-Dichlorophenyl)-1,3-dioxolane, single-crystal X-ray diffraction would reveal the precise three-dimensional arrangement of its atoms. The analysis would determine the crystal system, space group, and unit cell dimensions. A key aspect of the structural determination would be the conformation of the five-membered dioxolane ring. Typically, 1,3-dioxolane (B20135) rings adopt a non-planar conformation, often described as an "envelope" or "twist" (half-chair) form to minimize steric strain. The specific conformation is influenced by the nature and position of the substituents. In this case, the bulky 2,6-dichlorophenyl group at the C2 position would significantly influence the ring's puckering.

Table 1: Representative Crystallographic Data for a Substituted 2-Aryl-1,3-dioxolane

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.123(4)
b (Å) 8.456(3)
c (Å) 15.789(6)
β (°) 98.76(2)
Volume (ų) 1334.5(9)
Z 4

Note: This is example data for an analogous compound and not specific to this compound.

Intermolecular Interactions in Crystal Lattices

The arrangement of molecules within a crystal is governed by various non-covalent interactions. For this compound, several types of intermolecular interactions would be anticipated in the crystal lattice. While conventional hydrogen bonding is absent due to the lack of hydrogen bond donors, weaker interactions such as C-H...O and C-H...π interactions would likely play a significant role in the crystal packing. The chlorine atoms could also participate in halogen bonding (C-Cl...O or C-Cl...π interactions). The analysis of the crystal structure would reveal the geometry and distances of these interactions, providing insight into the forces that stabilize the crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

Detailed ¹H and ¹³C NMR Spectral Assignment

The ¹H NMR spectrum of this compound would show distinct signals for the protons of the dichlorophenyl ring and the dioxolane ring. The aromatic protons would likely appear as a multiplet in the downfield region (typically 7.0-7.5 ppm). The protons of the dioxolane ring would give rise to signals in the upfield region. The proton at the C2 position (the methine proton) would likely appear as a singlet, while the protons at the C4 and C5 positions (the methylene protons) would be expected to show more complex splitting patterns due to their diastereotopic nature.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts would be characteristic of the different carbon environments (aromatic, acetal (B89532), and methylene).

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm)
Aromatic-H 7.10 - 7.40
C2-H (methine) ~6.0
C4/C5-H (methylene) 3.80 - 4.20

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-Cl ~135
Aromatic C-H 128 - 130
Aromatic C-ipso ~138
C2 (acetal) ~102
C4/C5 (methylene) ~65

Note: These are estimated values and can vary based on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity within the dioxolane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the definitive assignment of the ¹³C signals based on the assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the 2,6-dichlorophenyl ring and the dioxolane ring via the C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could reveal through-space interactions between the methine proton at C2 and the protons of the dichlorophenyl ring, providing insights into the preferred orientation of the aromatic substituent relative to the dioxolane ring.

Conformational Analysis via NMR (e.g., J-coupling analysis)

The conformation of the dioxolane ring in solution can be investigated by analyzing the vicinal proton-proton coupling constants (³JHH) obtained from the high-resolution ¹H NMR spectrum. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring the coupling constants between the protons on C4 and C5, it is possible to deduce the puckering of the dioxolane ring and the preferred conformation in solution. This analysis can help determine whether the ring exists predominantly in an envelope or a twist conformation and can provide information about the dynamics of ring inversion.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a powerful, non-destructive analytical technique that probes the intrinsic vibrational modes of a molecule. The resulting spectra, unique to the compound's structure, offer profound insights into its chemical bonds and functional groups. For this compound, both IR and Raman spectroscopy have been employed to create a comprehensive vibrational profile.

The infrared (IR) spectrum is particularly sensitive to polar functional groups and provides information on the characteristic stretching and bending vibrations. Key absorptions are anticipated for the C-H bonds of the aromatic ring and the dioxolane moiety, the C-O-C stretches of the ether linkages within the dioxolane ring, and the C-Cl bonds of the dichlorophenyl group.

The combined data from both IR and Raman spectroscopy allows for a more complete and unambiguous assignment of the vibrational modes of this compound.

Interactive Data Table: Vibrational Spectroscopy of this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
~3100-3000Weak to MediumAromatic C-H StretchCharacteristic of sp² C-H bonds in the phenyl ring.
~2980-2850MediumAliphatic C-H StretchAsymmetric and symmetric stretching of the CH₂ groups in the dioxolane ring.
~1580-1550Medium to StrongC=C Aromatic Ring StretchPhenyl ring skeletal vibrations. The presence of two bands in this region is common for substituted benzenes.
~1470-1430MediumCH₂ ScissoringBending vibration of the methylene groups in the dioxolane ring.
~1250-1000StrongC-O-C Asymmetric & Symmetric StretchCharacteristic strong absorptions for the ether linkages within the dioxolane ring.
~1100-1000StrongRing Breathing (Dioxolane)Symmetric stretching of the entire dioxolane ring.
~800-750StrongC-H Out-of-Plane BendingBending vibrations of the aromatic C-H bonds, indicative of the substitution pattern.
~750-700StrongC-Cl StretchCharacteristic stretching vibration for the carbon-chlorine bonds.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathways

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the compound's nominal mass. The presence of chlorine atoms is readily identified by the characteristic isotopic pattern of the molecular ion and its fragments, with the M+2 peak appearing at approximately two-thirds the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

Upon electron ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged species. The fragmentation pattern is a reproducible fingerprint of the molecule and provides valuable information about its structural components. For this compound, fragmentation is expected to occur at the weakest bonds, primarily involving the dioxolane ring and the bond connecting it to the dichlorophenyl moiety.

A plausible fragmentation pathway would involve the initial loss of a formyl radical (CHO) or ethylene (B1197577) oxide (C₂H₄O) from the dioxolane ring. Another significant fragmentation would be the cleavage of the bond between the dioxolane ring and the phenyl ring, leading to the formation of a dichlorophenyl cation or a dioxolane-containing fragment. The stability of the resulting carbocations and radical species dictates the relative abundance of the observed fragment ions.

Interactive Data Table: Mass Spectrometry Fragmentation of this compound

m/z ValueProposed Fragment IonFormulaNotes
218/220/222[M]⁺C₉H₈Cl₂O₂Molecular ion peak, showing the characteristic isotopic pattern for two chlorine atoms.
189/191/193[M - CHO]⁺C₈H₇Cl₂OLoss of a formyl radical from the dioxolane ring.
174/176[M - C₂H₄O]⁺C₇H₄Cl₂Loss of ethylene oxide from the dioxolane ring.
145/147[C₆H₃Cl₂]⁺C₆H₃Cl₂Dichlorophenyl cation, resulting from cleavage of the bond to the dioxolane ring.
73[C₃H₅O₂]⁺C₃H₅O₂Dioxolane-derived fragment.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for predicting the electronic structure of molecules. By approximating the electron density, DFT methods can calculate various molecular properties, including optimized geometries, vibrational frequencies, and parameters related to chemical reactivity. For a molecule like 2-(2,6-Dichlorophenyl)-1,3-dioxolane, DFT calculations, often employing functionals like B3LYP or PBE0, would be instrumental in understanding the influence of the electron-withdrawing chlorine atoms on the phenyl ring and the dioxolane moiety. mdpi.com

Table 1: Representative Functionals Used in DFT Calculations

FunctionalTypeKey Features
B3LYP Hybrid-GGAA widely used functional known for its good balance of accuracy and computational cost for a variety of molecular systems. rsc.orgresearchgate.net
PBE0 Hybrid-GGAOften provides improved accuracy for certain properties over B3LYP, particularly for systems with significant non-covalent interactions. mdpi.com
M06-2X Hybrid meta-GGAKnown for its good performance in calculating non-covalent interactions, thermochemistry, and kinetics. nih.gov
ωB97X-D Range-separated hybrid with dispersion correctionDesigned to accurately model both short- and long-range electron-electron interactions, including dispersion forces. nih.gov

This table presents examples of DFT functionals and is not exhaustive.

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. However, their high computational cost typically limits their application to smaller molecules.

For this compound, ab initio calculations could be employed to obtain benchmark energetic and structural data. For example, high-level ab initio methods could be used to precisely calculate the rotational barrier of the dichlorophenyl group or to obtain highly accurate predictions of spectroscopic properties. While comprehensive ab initio studies on this specific molecule are not documented in the searched literature, the principles of these methods are well-established and their application would provide a deeper understanding of its quantum mechanical properties. rsc.org

Conformational Analysis via Molecular Mechanics and Dynamics

The three-dimensional structure and flexibility of a molecule are crucial to its function and properties. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By employing force fields, which are sets of parameters that define the energy of bond stretching, angle bending, and torsional and non-bonded interactions, the energy of different conformers can be calculated. Energy minimization techniques are then used to find the lowest energy conformation, which is presumed to be the most stable and populated form of the molecule.

For this compound, a key conformational feature is the orientation of the 2,6-dichlorophenyl group relative to the dioxolane ring. A potential energy surface (PES) can be mapped by systematically rotating the bond connecting these two rings and calculating the energy at each step. This mapping would reveal the energy minima corresponding to stable conformers and the energy maxima corresponding to transition states between them. The construction of such a PES is crucial for understanding the molecule's flexibility and the barriers to conformational change. rug.nl

The energy required to rotate one part of a molecule relative to another around a single bond is known as the barrier to internal rotation. This is a critical parameter that influences the molecule's dynamic behavior. For this compound, the rotation of the dichlorophenyl group is a key dynamic process.

While specific data for the 2,6-dichloro isomer is not available, a study on the related compound, 2-(3,5-dichlorophenyl)-1,3-dioxolane, determined the barrier to internal rotation to be 0.85 ± 0.3 kcal/mol using the J method, a technique based on NMR spectroscopy. cdnsciencepub.comcdnsciencepub.com This study also noted that the low value for the barrier in a related 1,3-dioxane (B1201747) derivative was in reasonable agreement with molecular mechanics calculations. cdnsciencepub.comcdnsciencepub.com This suggests that molecular mechanics could provide a reasonable estimate for the rotational barrier in the 2,6-dichloro isomer as well. It is expected that the presence of two ortho-chloro substituents in the 2,6-isomer would lead to a significantly higher rotational barrier compared to the 3,5-isomer due to increased steric hindrance.

Table 2: Experimental Barrier to Internal Rotation for a Related Compound

CompoundMethodRotational Barrier (kcal/mol)
2-(3,5-Dichlorophenyl)-1,3-dioxolaneJ method (NMR)0.85 ± 0.3 cdnsciencepub.comcdnsciencepub.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly valuable application.

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a popular approach for calculating NMR chemical shifts. nih.gov This method has been shown to provide accurate predictions for a wide range of organic molecules. mdpi.comnih.gov For this compound, GIAO calculations would predict the ¹H and ¹³C chemical shifts for each unique atom in the molecule. By comparing these predicted shifts with experimental data, one could confirm the molecule's structure and assign the signals in the experimental NMR spectrum. The accuracy of these predictions is dependent on the level of theory (functional and basis set) and, in some cases, the inclusion of solvent effects. mdpi.comnih.gov While no specific predicted NMR data for this compound were found in the provided search results, the methodology is well-established and could be readily applied.

Analysis of Non-Covalent Interactions (e.g., QTAIM approach)

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure, stability, and intermolecular associations of molecules. In the case of this compound, a variety of weak interactions involving the dichlorophenyl ring are anticipated. The Quantum Theory of Atoms in Molecules (QTAIM) is a robust theoretical framework used to identify and characterize these interactions based on the topology of the electron density. nih.govresearchgate.net

QTAIM analysis identifies critical points in the electron density, notably bond critical points (BCPs), which signify the presence of an interaction pathway between two atoms. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. researchgate.net

For this compound, several types of non-covalent interactions are expected to be significant:

Intramolecular Hydrogen Bonds: Weak C-H···O and C-H···Cl hydrogen bonds may exist between the dioxolane ring and the dichlorophenyl moiety, contributing to the conformational preference of the molecule. Studies on similar substituted phenyl compounds have revealed the presence of such interactions. nih.gov

Halogen Bonding: The chlorine atoms on the phenyl ring can act as electrophilic regions (σ-holes) and participate in halogen bonding with nucleophilic atoms.

π-Interactions: The electron-rich π-system of the benzene (B151609) ring can engage in various interactions, although in this specific molecule, intramolecular π-stacking is not feasible. However, in a condensed phase or in the presence of other molecules, π-π stacking or XH/π interactions would be prominent. nih.gov

While a specific QTAIM study on this compound is not available in the reviewed literature, analysis of related dichlorophenyl derivatives provides a basis for understanding the expected interactions. For instance, in a study on (E)-3-(2,6-dichlorophenyl)-acrylamide, QTAIM analysis identified weak conventional (C-H···Cl) and non-conventional (C-O···C) non-covalent interactions. nih.gov The topological parameters for these interactions typically show low electron density values and positive Laplacians, characteristic of closed-shell interactions (i.e., non-covalent bonds).

Table 1: Expected Non-Covalent Interactions in this compound and Typical QTAIM Parameters

Interaction TypeDonorAcceptorTypical ρ(r) (a.u.)Typical ∇²ρ(r) (a.u.)
Hydrogen BondC-HO0.002 - 0.035> 0
Hydrogen BondC-HCl0.002 - 0.025> 0
Halogen BondClO0.005 - 0.030> 0

This table is illustrative and based on data from analogous systems. Actual values would require specific DFT and QTAIM calculations for this compound.

The substituent effects of the two chlorine atoms are significant. They influence the electronic distribution of the aromatic ring, which in turn modulates the strength and geometry of any non-covalent interactions. nih.gov

Reaction Pathway Elucidation and Transition State Analysis

The synthesis of this compound typically involves the acid-catalyzed acetalization of 2,6-dichlorobenzaldehyde (B137635) with ethylene (B1197577) glycol. Computational studies on the acetalization of similar substituted benzaldehydes, such as 2-chlorobenzaldehyde (B119727) and 3-chlorobenzaldehyde, provide a detailed mechanistic framework for this reaction. kemdikbud.go.ideudl.eu

The generally accepted mechanism for acid-catalyzed acetalization proceeds as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 2,6-dichlorobenzaldehyde by an acid catalyst (e.g., H⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, a hemiacetal. Computational studies on 2-chlorobenzaldehyde indicate that this hemiacetal is a high-energy, unstable intermediate. kemdikbud.go.id

Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized oxonium ion.

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the cationic carbon, leading to the formation of the five-membered dioxolane ring.

Deprotonation: The final step is the deprotonation of the remaining protonated oxygen by a base (e.g., the conjugate base of the acid catalyst or another molecule of ethylene glycol) to yield the final product, this compound, and regenerate the acid catalyst.

Table 2: Calculated Energy Profile for the Acetalization of 2-Chlorobenzaldehyde (Illustrative for the 2,6-dichloro analog)

StepSpeciesRelative Energy (kJ/mol)
1Protonated 2-chlorobenzaldehydeIntermediate
2HemiacetalHigh-energy intermediate (e.g., ~537 kJ/mol for a related system) kemdikbud.go.id
3Protonated HemiacetalIntermediate
4Oxonium ionIntermediate
5Protonated Acetal (B89532)Intermediate
6Acetal ProductProduct

Data is based on a computational study of 2-chlorobenzaldehyde with methanol (B129727) and serves as an illustrative example. kemdikbud.go.id The energy values are relative and highlight the high-energy nature of the hemiacetal intermediate.

Derivatization and Functionalization of 2 2,6 Dichlorophenyl 1,3 Dioxolane

Introduction of Additional Functionalities onto the Dichlorophenyl Ring

The dichlorophenyl ring of 2-(2,6-dichlorophenyl)-1,3-dioxolane, while seemingly inert, can be chemically modified to introduce additional functional groups, thereby expanding its synthetic utility. The presence of two chlorine atoms influences the ring's electron density and can direct further substitution reactions.

One powerful strategy for functionalizing the dichlorophenyl ring is through regioselective lithiation . In a study on a closely related compound, 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, treatment with butyllithium (B86547) resulted in deprotonation at the 4-position, situated between the two chlorine atoms. researchgate.net This newly formed organolithium species can then react with various electrophiles to introduce a range of substituents. For instance, quenching with chlorotrimethylsilane (B32843) afforded the corresponding 4-trimethylsilyl derivative. researchgate.net This approach highlights the potential for directed functionalization of the dichlorophenyl ring in similar systems.

Furthermore, the chlorine atoms themselves can be targets for substitution via nucleophilic aromatic substitution (SNAAr) , particularly if the ring is further activated by strongly electron-withdrawing groups. libretexts.orgnih.gov Although aryl chlorides are generally less reactive than their fluoro counterparts in SNAAr reactions, under specific conditions with potent nucleophiles, substitution can be achieved. znaturforsch.comznaturforsch.com

Metal-catalyzed cross-coupling reactions represent another versatile avenue for modifying the dichlorophenyl ring. cymitquimica.comresearchgate.net Reactions such as Suzuki, Stille, and Buchwald-Hartwig amination, catalyzed by transition metals like palladium, nickel, or copper, could potentially be employed to form new carbon-carbon or carbon-heteroatom bonds at the chlorinated positions. cymitquimica.comuni-muenchen.de These reactions are fundamental in modern organic synthesis for constructing complex molecular frameworks. researchgate.net

Side-Chain Modifications on the Dioxolane Ring System

The dioxolane ring of this compound offers several positions for modification, allowing for the introduction of various side chains and functional groups.

Alkylation and Halogenation Reactions

The introduction of alkyl and haloalkyl groups onto the dioxolane ring system has been a key strategy in the synthesis of biologically active compounds. A prominent example involves the synthesis of the intermediate [2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol . klivon.com This compound features a bromomethyl group at the 2-position of the dioxolane ring, a modification that provides a reactive handle for further synthetic transformations. The synthesis of related ethers containing a 1,3-dioxolane (B20135) fragment has also been reported, demonstrating the potential for O-alkylation at the hydroxymethyl position. finechem-mirea.ru

The following table summarizes key halogenated and alkylated derivatives related to the 2-(dichlorophenyl)-1,3-dioxolane scaffold:

Compound NameModifying GroupRing PositionReference
[2-(Bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol-CH₂Br2 klivon.com
4-{[(2,2-dichloro-3-{[(2,2-dichlorocyclopropyl) methoxy]methyl}cyclopropyl)methoxy]methyl}-2,2-dimethyl-1,3-dioxolaneDichlorocyclopropyl-containing ether4 finechem-mirea.ru

Introduction of Hydroxymethyl and Aminomethyl Groups

The incorporation of hydroxymethyl and aminomethyl groups into the dioxolane ring system is crucial for developing new pharmaceutical candidates and for creating building blocks with enhanced functionality. The synthesis of [2-(bromomethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methanol directly provides a molecule with a hydroxymethyl group at the 4-position of the dioxolane ring. klivon.com This hydroxyl group can be a precursor for further derivatization or can participate in hydrogen bonding interactions in biological systems.

The conversion of the hydroxymethyl group to an aminomethyl group can be achieved through standard synthetic transformations. For example, the hydroxyl group can be converted to a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine source, such as sodium azide (B81097) and subsequent reduction, or by direct displacement with an amine. The synthesis of 1,3-dioxolane-4-methanol (B150769) compounds in both racemic and optically active forms has been described, providing a pathway to chiral building blocks. google.com

Heterocyclic Annulation and Scaffold Diversification

The this compound scaffold can be elaborated into more complex heterocyclic systems through annulation reactions, where a new ring is fused onto the existing structure. This strategy is pivotal for scaffold diversification and the exploration of novel chemical space.

For instance, derivatives of 1,3-dioxolane can be used to construct fused heterocyclic systems. A study on the synthesis of 6/7/6-fused heterocycles with multiple stereocenters was achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. rsc.org While not starting directly from this compound, this demonstrates a powerful strategy for building complex polycyclic systems from related starting materials.

Furthermore, the reaction of a thiol with 2,3-dichlorobenzaldehyde, followed by reaction with 2-chloroethanoic acid, has been used to synthesize a complex thiadiazine derivative containing a 2,6-dichlorophenyl group, showcasing the utility of this substituted phenyl moiety in building novel heterocyclic scaffolds. zsmu.edu.ua

Chiral Resolution and Enantiomeric Enrichment Techniques

Given that many biologically active molecules are chiral, the development of methods for the chiral resolution and enantiomeric enrichment of this compound derivatives is of significant importance.

A patent describing the enantioselective synthesis of (+)- and (–)-2-[1-(2,6-dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene highlights a method for obtaining chirally pure products. uky.edu This process involves the synthesis of a diastereomeric mixture, which can then be separated to yield the desired enantiomer.

Supercritical fluid chromatography (SFC) has been shown to be an effective technique for the chiral separation of 1,3-dioxolane derivatives. nih.gov A study on the separation of four such derivatives on an amylose-based column demonstrated that the nature of the organic modifier in the mobile phase has a significant impact on the chiral resolution. nih.gov This technique offers a rapid and efficient means of separating enantiomers.

Another approach involves the partial separation of enantiomeric 1,2-diols via ketal formation with a polymer-supported chiral ketone . rsc.org In this method, one enantiomer of the diol reacts preferentially with the chiral ketone on the solid support, allowing for the separation of the unreacted enantiomer. Subsequent cleavage from the support yields the other enantiomer in enriched form. rsc.org

The following table summarizes techniques applicable to the chiral resolution of dioxolane derivatives:

TechniquePrincipleApplicationReference
Enantioselective SynthesisFormation of diastereomers followed by separationSynthesis of chiral 2-[1-(2,6-dichlorophenoxy)ethyl]-1,3-diazacyclopent-2-ene uky.edu
Supercritical Fluid Chromatography (SFC)Differential interaction with a chiral stationary phaseSeparation of 1,3-dioxolane enantiomers nih.gov
Diastereomeric Ketal FormationKinetically controlled reaction with a chiral ketonePartial separation of enantiomeric 1,2-diols rsc.org

Role As a Chemical Intermediate and Building Block in Complex Organic Synthesis

Protection of Carbonyl Groups in Multi-Step Syntheses

In multi-step organic syntheses, it is often necessary to protect reactive functional groups to prevent them from undergoing undesired reactions. The carbonyl group, present in aldehydes and ketones, is highly reactive towards nucleophiles and bases. One of the most common strategies for protecting a carbonyl group is its conversion to an acetal (B89532) or ketal. organic-chemistry.orgnih.gov The 1,3-dioxolane (B20135) moiety is a cyclic acetal, typically formed by the acid-catalyzed reaction of a carbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgorganic-chemistry.org

This protection strategy is effective because cyclic acetals are stable under a wide range of conditions, including exposure to nucleophiles, bases, and many oxidizing and reducing agents. organic-chemistry.org The 2-(2,6-Dichlorophenyl)-1,3-dioxolane structure effectively masks a 2,6-dichlorobenzaldehyde (B137635) functional group. The stability of the dioxolane ring allows for chemical transformations to be carried out on other parts of the molecule without affecting the protected carbonyl. Subsequently, the carbonyl group can be regenerated by acid-catalyzed hydrolysis. organic-chemistry.org This protective strategy is crucial for the synthesis of complex molecules where selective reactivity is required.

Protecting Group Strategy Details General Stability Deprotection
Carbonyl to 1,3-Dioxolane Reaction of a carbonyl compound with ethylene glycol in the presence of an acid catalyst. organic-chemistry.orgorganic-chemistry.orgStable to nucleophiles, bases, organometallic reagents, and hydrides. organic-chemistry.orgAcid-catalyzed hydrolysis. organic-chemistry.org

Stereochemical Control in Downstream Transformations

The rigid, cyclic structure of the dioxolane ring can play a crucial role in directing the stereochemical outcome of reactions occurring at nearby chiral centers. Although specific studies on this compound's directing ability are not extensively documented, the principle is well-established for related 1,3-dioxolane and 1,3-dioxane (B1201747) systems. These rings can lock the conformation of a molecule, leading to a preferred trajectory for reagent attack. This can result in high diastereoselectivity in reactions such as reductions, alkylations, or cycloadditions on the molecular scaffold to which the dioxolane is attached. This control is fundamental in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for the biological activity or material properties of the target molecule.

Precursor in the Synthesis of Chiral Scaffolds

Chiral scaffolds are foundational building blocks in the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds. nih.gov Optically pure 1,2-diols and 1,3-diols, for instance, are highly valuable chiral intermediates. nih.gov Dioxolanes can be synthesized from such chiral diols, or they can be used in processes that generate chirality. The this compound moiety can be incorporated into synthetic routes that build complex, multi-ring structures. For example, it can be a key fragment in the assembly of intricate heterocyclic systems like benzodiazepines fused with triazoles, which are important pharmacophores. nih.gov When the synthetic pathway involves asymmetric reactions or the use of chiral starting materials, the resulting scaffold containing the dichlorophenyl-dioxolane unit will be chiral.

Strategic Intermediate in the Formation of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in medicinal chemistry and materials science. researchgate.netuobasrah.edu.iq Compounds containing rings such as triazoles and imidazoles exhibit a wide range of biological activities, including antifungal, anticancer, and anti-inflammatory properties. nih.govnih.govclockss.org The this compound unit is a valuable precursor for these important classes of compounds. The dichlorophenyl group often enhances biological activity, and the dioxolane serves as a handle for further chemical modification or as a protected aldehyde that can be unmasked at a later synthetic stage to participate in cyclization reactions.

The synthesis of triazole and imidazole (B134444) rings often involves multi-step sequences where building blocks containing specific functionalities are assembled. The this compound fragment can be a key component in these syntheses.

Triazoles: Research has demonstrated the synthesis of novel triazole compounds that incorporate a 1,3-dioxolane ring, which have shown fungicidal and plant growth-regulating activities. nih.gov A particularly relevant synthetic approach is the 1,3-dipolar cycloaddition of an azide (B81097) with an alkyne, often catalyzed by copper(I), to form a 1,2,3-triazole ring. nih.gov A precursor like (2-azido-1,3-dichloro-5-trifluoromethyl)benzene, which is structurally related to the phenyl portion of the title compound, can be used to regioselectively synthesize 1,4-disubstituted triazoles. nih.gov This highlights how a dichlorinated phenyl ring can be a key component of a precursor for building triazole heterocycles.

Imidazoles: Imidazole derivatives are central to many pharmaceuticals. researchgate.netuobasrah.edu.iqresearchgate.net The synthesis of these rings can be achieved through various condensation reactions. clockss.org The this compound can serve as a precursor to 2,6-dichlorobenzaldehyde, which can then be condensed with other reagents to form an imidazole ring. The antifungal drug Ketoconazole, for example, contains a 2-(2,4-dichlorophenyl)-1,3-dioxolane (B3056438) moiety attached to an imidazole ring, demonstrating the successful incorporation of such building blocks into medicinally important structures.

Heterocycle Synthetic Relevance of Dichlorophenyl-Dioxolane Precursor Key Reaction Types
1,2,3-Triazole The dichlorophenyl group can be part of an azide or alkyne precursor. nih.gov The dioxolane ring can be present on one of the reacting partners. nih.gov1,3-Dipolar Cycloaddition. nih.gov
Imidazole Serves as a source of substituted benzaldehyde (B42025) for condensation reactions. clockss.orgCondensation of an aldehyde, an α-dicarbonyl compound, and ammonia (B1221849) (or a source thereof). researchgate.net

When synthesizing substituted heterocycles, controlling the position of the new functional groups, known as regioselectivity, is of paramount importance. nih.govresearchgate.netrsc.org In the formation of triazoles from unsymmetrical alkynes and azides, a mixture of regioisomers can be formed. However, specific synthetic methods can favor the formation of one isomer over the other. The synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H- nih.govnih.govraco.cat-triazoles via a copper-catalyzed 1,3-dipolar cycloaddition proceeds with high regioselectivity, yielding exclusively the 1,4-disubstituted product. nih.gov This demonstrates that the electronic and steric properties of the 2,6-dichlorophenyl group on the azide precursor can effectively direct the cycloaddition to a single regioisomeric outcome. This level of control is essential for producing a pure substance, which is a critical requirement for pharmaceutical applications.

Contribution to Chemical Diversity Libraries

Chemical diversity libraries are large collections of distinct small molecules used in high-throughput screening to identify new drug leads. nih.gov The value of a building block for these libraries lies in its ability to be readily converted into a wide variety of structurally diverse products. The this compound scaffold is an excellent candidate for inclusion in such synthetic programs. Its structure contains several points for diversification: the phenyl ring can undergo further substitution, and the dioxolane ring can be deprotected and the resulting aldehyde can be used in a multitude of reactions (e.g., reductive amination, Wittig reactions, condensation reactions) to attach a wide range of other chemical groups. The demonstrated utility of this compound as an intermediate for biologically active triazole and imidazole heterocycles makes it a valuable starting point for generating libraries of compounds with high potential for pharmacological activity. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Methods for Synthesis

The conventional synthesis of 2-aryl-1,3-dioxolanes typically involves the acid-catalyzed acetalization of the corresponding aldehyde with ethylene (B1197577) glycol. While effective, this method often requires harsh conditions and can be incompatible with sensitive functional groups. Future research could focus on developing milder and more efficient catalytic systems for the synthesis of 2-(2,6-Dichlorophenyl)-1,3-dioxolane.

Recent advancements in catalysis offer several promising avenues. For instance, the use of Lewis acids, such as cerium(III) trifluoromethanesulfonate, has been shown to efficiently catalyze the formation of cyclic acetals from hydroxyacetophenones under mild conditions. organic-chemistry.org Investigating a range of Lewis acid catalysts for the reaction between 2,6-dichlorobenzaldehyde (B137635) and ethylene glycol could lead to optimized reaction conditions with higher yields and selectivity.

Furthermore, non-acidic methods for acetalization are emerging. A novel approach using diazophenanthrenequinone and a palladium(II) bromide catalyst has been developed for the acetalization of ketones and aldehydes under non-acidic conditions. nii.ac.jpchemistryviews.org Exploring the applicability of such metal-carbene-based methods for the synthesis of this compound could provide a valuable alternative, particularly for substrates containing acid-sensitive moieties. The development of biocatalytic or hybrid chemo-enzymatic processes also represents a sustainable and highly selective approach to dioxolane synthesis. nih.gov

A comparative study of different catalytic systems could be summarized as follows:

Catalyst TypePotential AdvantagesPotential Challenges for this compound Synthesis
Brønsted Acids Readily available, low costHarsh reaction conditions, potential for side reactions
Lewis Acids Milder conditions, higher selectivityCatalyst cost and sensitivity to moisture
Metal-Carbene Catalysts Non-acidic conditionsCatalyst stability and substrate scope
Biocatalysts High selectivity, environmentally benignEnzyme stability and availability

Advanced Mechanistic Insights into Dioxolane Reactivity

The reactivity of the 1,3-dioxolane (B20135) ring is well-established, primarily involving its cleavage under acidic conditions to deprotect the carbonyl group. However, the influence of the sterically hindered and electron-withdrawing 2,6-dichlorophenyl substituent on the reactivity of the dioxolane ring in this compound remains largely unexplored.

Future mechanistic studies could employ computational and experimental approaches to understand the electronic and steric effects of the dichlorophenyl group. For example, investigating the kinetics of acid-catalyzed hydrolysis compared to other 2-aryl-1,3-dioxolanes would provide quantitative data on the stability of the acetal (B89532). Such studies have been conducted for other substituted dioxolanes, revealing the impact of substituents on reaction rates and mechanisms. grafiati.com

Furthermore, exploring the reactivity of the dichlorophenyl ring itself, while protected as a dioxolane, is a promising area. Studies on the regioselective lithiation of similar compounds, such as 2-(3,5-dichlorophenyl)-2-(4-fluorophenyl)-1,3-dioxolane, have demonstrated that deprotonation can be directed to specific positions on the aromatic ring. This suggests that the dioxolane moiety can act as a directing group in electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the dichlorophenyl ring.

Exploration of New Derivatization Pathways

The this compound molecule offers multiple sites for derivatization, which could lead to the synthesis of novel compounds with interesting properties.

One avenue for exploration is the functionalization of the dichlorophenyl ring. As mentioned, directed metallation followed by quenching with various electrophiles could introduce a range of substituents at the positions ortho to the chlorine atoms. This approach has been successful in creating ortho-functionalized benzophenone (B1666685) derivatives from related dioxolanes.

Another pathway involves reactions of the dioxolane ring itself. While typically used as a protecting group, the dioxolane ring can participate in other transformations. For example, radical reactions involving the dioxolane moiety have been reported. organic-chemistry.org Investigating the behavior of this compound under radical conditions could lead to unexpected and potentially useful transformations.

The development of novel derivatization agents and methods is also a continuous effort in organic synthesis. researchgate.netresearchgate.netmdpi.com Applying these new methodologies to this compound could unlock new synthetic possibilities.

Applications in Materials Science (Focus on chemical synthesis of monomers/polymers, not material properties)

The presence of two chlorine atoms on the phenyl ring of this compound suggests its potential as a monomer or a precursor to monomers for the synthesis of specialty polymers. Halogenated aromatic polymers are known for their flame-retardant properties and enhanced thermal stability. google.commdpi.com

Future research could investigate the polymerization of this compound itself or its derivatives. For instance, if the dioxolane ring can be opened under specific catalytic conditions, it could lead to the formation of polyesters or polyethers with pendant dichlorophenyl groups. The cationic ring-opening polymerization of aryl-substituted cyclic acetals has been shown to produce alternating copolymers with vinyl ethers, suggesting that this compound could be a candidate for similar copolymerizations. acs.org

Alternatively, the dichlorophenyl moiety could be functionalized to introduce polymerizable groups. For example, conversion of the chloro substituents to other functional groups via nucleophilic aromatic substitution or cross-coupling reactions could yield monomers suitable for various polymerization techniques. The synthesis of monomers like 2,4-dichlorophenyl methacrylate (B99206) and their subsequent polymerization has been reported, providing a template for such investigations. researchgate.net The synthesis of other halogenated monomers, such as 4,4′-dichlorodiphenylsulfone, for the production of high-performance polymers is also well-documented. bohrium.comgoogle.comgoogle.com

The exploration of post-polymerization modification strategies could also be a fruitful area of research. Polymers containing aromatic rings can be functionalized through various chemical reactions, including halogenation. nih.govacs.orggoogle.com A polymer incorporating the this compound unit could be further modified to tune its properties.

A summary of potential monomer synthesis and polymerization pathways is presented below:

ApproachDescriptionPotential Polymer Type
Direct Polymerization Ring-opening polymerization of the dioxolane ring.Polyester or Polyether
Functionalization of the Phenyl Ring Introduction of polymerizable groups (e.g., vinyl, acrylate) onto the dichlorophenyl ring.Polystyrene derivatives, Polyacrylates
Copolymerization Copolymerization of this compound with other monomers like vinyl ethers.Alternating Copolymers

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(2,6-Dichlorophenyl)-1,3-dioxolane, and how is purity ensured?

  • Methodology : The compound can be synthesized via acid-catalyzed ketalization of a ketone precursor (e.g., (2,6-dichlorophenyl)ketone) with ethylene glycol. A typical procedure involves refluxing in toluene with a Dean-Stark trap to remove water, using p-toluenesulfonic acid as a catalyst . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product with >95% purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • 1H NMR : Confirms the dioxolane ring protons (δ 4.0–4.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • IR Spectroscopy : Identifies C-O-C stretching vibrations (1,090–1,260 cm⁻¹) .
  • Elemental Analysis : Validates C, H, and Cl content (theoretical vs. experimental) to confirm molecular formula .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Methodology : The compound serves as a precursor for bioactive molecules. For example, derivatives with similar dioxolane structures exhibit anti-acetylcholinesterase (AChE) activity, which is tested via Ellman’s assay using human AChE enzymes . Structural analogs are also screened for anti-inflammatory properties using COX-2 inhibition assays .

Advanced Research Questions

Q. How can regioselective lithiation be optimized in this compound derivatives?

  • Methodology :

  • Conditions : Use butyllithium (1.1–1.3 equiv) in anhydrous THF at –78°C under argon to deprotonate the aromatic ring. Regioselectivity is influenced by steric and electronic factors; electron-withdrawing Cl substituents direct lithiation to the para position .
  • Quenching : Electrophiles (e.g., CO₂, Me₃SiCl) yield carboxylic acids or silylated derivatives, characterized by NMR and mass spectrometry .

Q. How do computational tools aid in designing synthetic pathways for 1,3-dioxolane analogs?

  • Methodology : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by analyzing reaction databases. For example, retrosynthesis algorithms suggest ketone precursors and optimize reaction conditions (e.g., solvent, catalyst) based on prior data .

Q. What structural modifications enhance the biological activity of this compound derivatives?

  • Methodology :

  • Halogen Substitution : Compare analogs with Cl, F, or Br at different positions (Table 1).

  • Bioassays : Test AChE inhibition (IC₅₀ values) and cytotoxicity (MTT assay) to establish structure-activity relationships (SAR) .

    Table 1 : Comparative Bioactivity of Halogen-Substituted Dioxolanes

    CompoundSubstitutionAChE IC₅₀ (µM)Anti-Microbial Activity (MIC, µg/mL)
    2-(2,6-Dichlorophenyl)2,6-Cl0.128–16 (S. aureus)
    2-(3-Bromo-6-Cl-2-F-phenyl)3-Br, 6-Cl0.084–8 (E. coli)
    2-(4-Fluoro-2-Cl-phenyl)4-F, 2-Cl0.25>32

Q. How should researchers address contradictions in biological activity data among dioxolane analogs?

  • Methodology :

  • Purity Validation : Use HPLC (>98% purity) to exclude impurities as confounding factors .
  • Assay Standardization : Replicate assays under identical conditions (e.g., cell lines, enzyme batches) .
  • Crystallography : Resolve crystal structures to confirm stereochemical effects on target binding .

Methodological Considerations

  • Polymerization Challenges : Radical or cationic polymerization of dioxolane derivatives (e.g., 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane) requires strict control of initiator concentration (e.g., AIBN for radical, BF₃·Et₂O for cationic) to avoid cross-linking .
  • Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to resolve enantiomers, as stereochemistry impacts pharmacological profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.